molecular formula C7H6Cl2O3S B2384159 3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid CAS No. 2172529-52-9

3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid

Cat. No.: B2384159
CAS No.: 2172529-52-9
M. Wt: 241.08
InChI Key: ZDGZLVOPNJKSNB-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid is a halogenated thiophene derivative featuring a 2-hydroxypropanoic acid backbone. Its structure includes a thiophene ring substituted with chlorine atoms at the 2- and 5-positions, which confers distinct electronic and steric properties. This compound is likely utilized as a synthetic intermediate in pharmaceutical or agrochemical research, given its structural complexity and reactive functional groups (carboxylic acid and hydroxyl) .

Properties

IUPAC Name

3-(2,5-dichlorothiophen-3-yl)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O3S/c8-5-2-3(6(9)13-5)1-4(10)7(11)12/h2,4,10H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGZLVOPNJKSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1CC(C(=O)O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid typically involves the condensation of 1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one with malononitrile and sodium hydroxide . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound can also be synthesized through other routes involving the reaction of 3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: The chlorine atoms in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and protect cells from oxidative stress.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Danshensu (3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic Acid)

Danshensu, a key component of salvianolic acids, shares the 2-hydroxypropanoic acid moiety but differs in its aromatic substituent. Instead of a dichlorothiophene ring, Danshensu features a 3,4-dihydroxyphenyl group. This phenyl ring with electron-donating hydroxyl groups enhances antioxidant activity, a hallmark of salvianolic acids in traditional medicine .

Key Differences:

  • Aromatic Ring : Thiophene (heteroaromatic, electron-deficient due to Cl) vs. phenyl (electron-rich due to OH).
  • Substituents : Chlorine atoms (electron-withdrawing) vs. hydroxyl groups (electron-donating).
  • The carboxylic acid group in the target compound may exhibit lower pKa (higher acidity) due to electron-withdrawing Cl substituents.

3-(Thiophen-3-yl)-2-hydroxypropanoic Acid (Non-Chlorinated Analog)

A hypothetical analog lacking chlorine substituents would differ in electronic properties. This analog would also be less lipophilic, affecting solubility and bioavailability.

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid

This iodinated phenyl derivative () shares the propanoic acid backbone but incorporates an amino group and iodine atoms. The iodine substituents increase molecular weight and steric bulk, while the amino group introduces basicity, contrasting with the neutral hydroxyl group in the target compound .

Comparative Data Table

Compound Name Aromatic Ring Substituents Functional Groups Molecular Weight (g/mol) Key Properties
3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid Thiophene 2,5-Cl -COOH, -OH ~240 (estimated) High lipophilicity, acidic
Danshensu Phenyl 3,4-OH -COOH, -OH ~212 Antioxidant, hydrophilic
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid Phenyl 3,5-I, 4-OH -COOH, -NH2 ~457 (estimated) Sterically bulky, iodinated

Research Implications and Gaps

  • Synthetic Utility : The dichlorothiophene moiety in the target compound may enhance reactivity in cross-coupling reactions, making it valuable for constructing complex heterocycles .
  • Biological Activity: While salvianolic acids exhibit antioxidant properties, the chlorine substituents in the target compound could shift bioactivity toward antimicrobial or enzyme-inhibitory roles, though direct evidence is lacking.
  • Analytical Challenges: Differentiation from esters (e.g., 2-hydroxypropanoic acid ethyl ester in pork volatiles) requires precise chromatographic methods, as seen in meat analysis studies .

Biological Activity

3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid is a thiophene derivative that has garnered attention in recent years for its potential biological activities. This compound is characterized by the presence of a hydroxyl group and a propanoic acid moiety, which contribute to its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential anticancer effects.

Chemical Structure and Properties

The chemical structure of this compound is defined by its thiophene ring substituted with two chlorine atoms at positions 2 and 5, along with a hydroxyl group and a carboxylic acid functional group. The IUPAC name reflects its complex structure:

PropertyValue
IUPAC NameThis compound
CAS Number2172529-52-9
Molecular FormulaC7H6Cl2O3S
Melting Point65-66 °C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The compound exhibits significant activity against Gram-positive bacteria and fungi, which are increasingly resistant to conventional antibiotics.

  • Mechanism of Action : The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic enzymes. This disruption leads to cell lysis and death in susceptible organisms.
PathogenActivity Level
Staphylococcus aureusHigh
Acinetobacter baumanniiModerate
Klebsiella pneumoniaeModerate
Candida aurisHigh
Aspergillus fumigatusModerate

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties , which are crucial in mitigating oxidative stress-related damage in cells. In vitro assays demonstrate that it can scavenge free radicals effectively.

  • Study Findings : In a comparative study, this compound showed better antioxidant activity than some well-known antioxidants like ascorbic acid.

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties . Preliminary studies indicate that it can inhibit the proliferation of cancer cell lines, particularly lung cancer cells (A549).

  • Case Study : In an experimental setup, treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity against A549 cells, suggesting its potential as a chemotherapeutic agent.

Research Findings Summary

A series of studies have been conducted to evaluate the biological activities of this compound:

  • Antimicrobial Studies : Demonstrated effectiveness against multidrug-resistant bacteria and fungi.
  • Antioxidant Assays : Showed significant free radical scavenging activity.
  • Anticancer Evaluations : Indicated potential for further development as an anticancer drug.

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